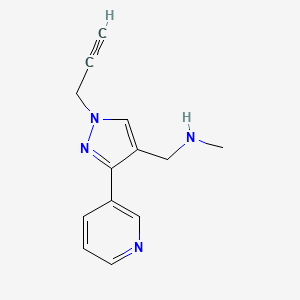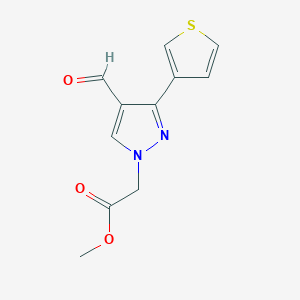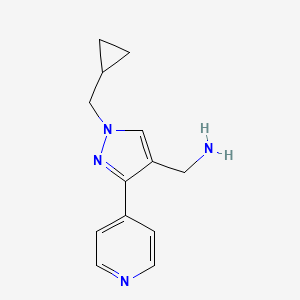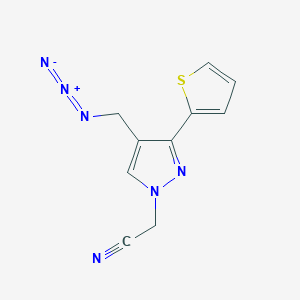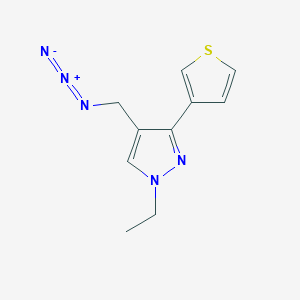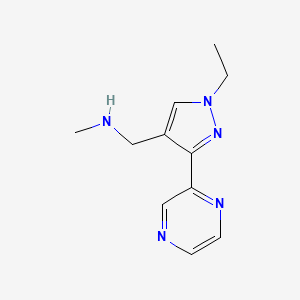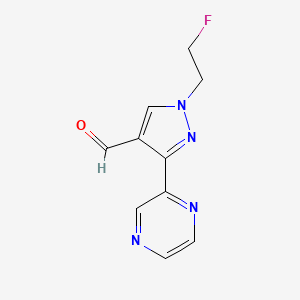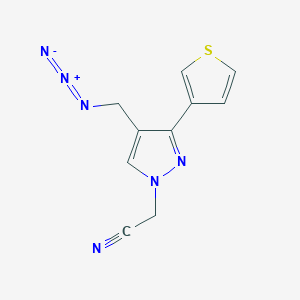
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile
Vue d'ensemble
Description
The compound “1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic organic compound. The presence of these rings suggests that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the pyrazole and pyridine rings, as well as the cyclopropylmethyl and carbonitrile groups. The exact structure would depend on the specific arrangement and bonding of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific molecular structure. These could include properties like melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Chemical Inhibitors and Enzyme Selectivity
Pyrazole derivatives have been evaluated for their selectivity and potency as chemical inhibitors of cytochrome P450 isoforms, crucial for drug metabolism and potential drug-drug interactions. For instance, certain pyrazole compounds demonstrate significant inhibitory effects on specific CYP isoforms, indicating their potential use in studying drug metabolism and interactions (Khojasteh et al., 2011).
Heterocyclic Chemistry and Complex Formation
Research on pyrazole-based ligands highlights their versatility in forming metal complexes with notable spectroscopic, magnetic, and electrochemical properties. These findings point to potential applications in materials science and catalysis (Boča et al., 2011).
Synthetic Applications and Medicinal Chemistry
Pyrazole derivatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds. Their reactivity has been harnessed for creating diverse molecules with applications in dye production and medicinal chemistry, underscoring their importance in organic synthesis (Gomaa & Ali, 2020).
N-oxide Derivatives in Drug Development
Heterocyclic N-oxide molecules, including those derived from pyrazoles, are recognized for their roles in organic synthesis, catalysis, and pharmaceutical development. They exhibit a range of biological activities, including anticancer and anti-inflammatory effects, highlighting their potential in drug discovery (Li et al., 2019).
Kinase Inhibition for Therapeutic Applications
Pyrazolo[3,4-b]pyridines, a class of pyrazole derivatives, have been identified as versatile scaffolds in the design of kinase inhibitors, useful in targeting various kinase-related diseases. Their ability to adopt multiple binding modes with kinases underscores their significance in therapeutic agent design (Wenglowsky, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound like this could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications. This could involve laboratory experiments, computational modeling, and potentially even industrial applications .
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-8-12-7-13(11-3-5-15-6-4-11)16-17(12)9-10-1-2-10/h3-7,10H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEORBAMVBBMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



